1,4-Difluoro-2-(2-nitroethyl)benzene
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H7F2NO2 |
|---|---|
Molecular Weight |
187.14 g/mol |
IUPAC Name |
1,4-difluoro-2-(2-nitroethyl)benzene |
InChI |
InChI=1S/C8H7F2NO2/c9-7-1-2-8(10)6(5-7)3-4-11(12)13/h1-2,5H,3-4H2 |
InChI Key |
KWOGEAVGKFKHTQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1F)CC[N+](=O)[O-])F |
Origin of Product |
United States |
Synthetic Methodologies for the Preparation of 1,4 Difluoro 2 2 Nitroethyl Benzene
Retrosynthetic Analysis and Strategic Disconnections for 1,4-Difluoro-2-(2-nitroethyl)benzene
Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. For this compound, several logical disconnections can be proposed.
C-C Bond Disconnection (Henry Reaction Approach): The most direct disconnection is at the C1-Cα bond of the nitroethyl side chain. This leads back to a C1 synthon, specifically a 2,5-difluorobenzaldehyde (B1295323), and a C2 synthon, a nitromethane (B149229) anion. This route suggests a Henry (nitroaldol) reaction as the key bond-forming step. wikipedia.org
C-C Bond Disconnection (Friedel-Crafts Approach): An alternative disconnection of the C-C bond between the ring and the side chain points to a Friedel-Crafts type reaction. This would involve acylating 1,4-difluorobenzene (B165170) to introduce a two-carbon chain, which is then further functionalized. This leads back to 1,4-difluorobenzene and an acetyl group equivalent (e.g., acetyl chloride). chemguide.co.uk
C-C Bond Disconnection (Heck Reaction Approach): A third possibility involves disconnecting the double bond of a vinyl precursor. This suggests a Heck reaction between a halo-difluorobenzene (like 1-iodo-2,5-difluorobenzene) and nitroethene. wikipedia.org The resulting nitrovinylbenzene would then be reduced to the target compound.
C-N Bond Disconnection (Nitration Approach): A disconnection of the C-N bond of the nitro group is also conceivable. This would imply the direct nitration of a 1,4-difluoro-2-ethylbenzene precursor. However, this approach can be challenging due to regioselectivity issues during the electrophilic nitration step. researchgate.net
Precursor Compounds and Starting Material Derivations
The viability of any synthetic route depends on the accessibility of its starting materials. The primary precursors for the synthesis of this compound are derived from simple, often commercially available, fluorinated benzenes.
| Precursor Compound | CAS Number | Derivation / Availability |
| 1,4-Difluorobenzene | 540-36-3 | Commercially available as a common starting material for fluorinated compounds. |
| 2,5-Difluoronitrobenzene | 364-74-9 | Can be synthesized via nitration of 1,4-difluorobenzene. google.com |
| 2,5-Difluorobenzaldehyde | 59565-38-3 | Can be prepared from 2,5-difluorotoluene (B1362542) via oxidation or from other difluorobenzene derivatives. |
| 1-Iodo-2,5-difluorobenzene | 1435-51-4 | Can be synthesized from 2,5-difluoroaniline (B146615) via a Sandmeyer-type reaction. |
| Acetyl Chloride | 75-36-5 | A common and widely available acylating agent. google.com |
| Nitromethane | 75-52-5 | A readily available C1 building block used in Henry reactions. wikipedia.org |
Interactive Data Table: Key Precursor Compounds
Direct Synthesis Approaches to this compound
Several synthetic strategies can be devised based on the retrosynthetic analysis, each with its own advantages and challenges.
The fluorine atoms on the benzene (B151609) ring are deactivating yet ortho-, para-directing for electrophilic aromatic substitution. In 1,4-difluorobenzene, the two fluorine atoms direct incoming electrophiles to the positions ortho to them (positions 2, 3, 5, and 6). This is crucial in a Friedel-Crafts acylation approach.
For instance, the Friedel-Crafts acylation of 1,4-difluorobenzene with acetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) would yield 2,5-difluoroacetophenone. google.com The reaction proceeds via the formation of an acylium ion electrophile which then attacks the electron-rich benzene ring. libretexts.org
This section explores methods that form the carbon-carbon bond between the aromatic ring and the side chain, directly incorporating the nitroethyl functionality or a precursor.
The Henry (Nitroaldol) Reaction: This is a powerful method for forming a β-nitro alcohol. wikipedia.orgorganic-chemistry.org The proposed synthesis would involve the base-catalyzed reaction of 2,5-difluorobenzaldehyde with nitromethane. osti.gov
Step 1: Henry Reaction. 2,5-Difluorobenzaldehyde is treated with nitromethane in the presence of a base (e.g., an alkoxide or an amine) to form 1-(2,5-difluorophenyl)-2-nitroethanol.
Step 2: Deoxygenation. The resulting secondary alcohol must be deoxygenated. A common method is the Barton-McCombie deoxygenation, which involves converting the alcohol to a thiocarbonyl derivative followed by radical-initiated reduction with a tin hydride.
The Heck Reaction: The Mizoroki-Heck reaction couples an aryl halide with an alkene. wikipedia.orgorganic-chemistry.org This route could be achieved by coupling 1-iodo-2,5-difluorobenzene with nitroethene using a palladium catalyst. mdpi.com
Step 1: Heck Coupling. Reaction of 1-iodo-2,5-difluorobenzene with nitroethene in the presence of a palladium catalyst (e.g., Pd(OAc)₂) and a base yields 1,4-difluoro-2-(2-nitrovinyl)benzene.
Step 2: Reduction. The nitrovinyl group is then selectively reduced to a nitroethyl group, for instance, by catalytic hydrogenation using a specific catalyst that does not affect the nitro group or by using a reducing agent like sodium borohydride.
| Reaction | Key Reagents | Intermediate Product |
| Henry Reaction | 2,5-Difluorobenzaldehyde, Nitromethane, Base | 1-(2,5-Difluorophenyl)-2-nitroethanol |
| Heck Reaction | 1-Iodo-2,5-difluorobenzene, Nitroethene, Pd Catalyst | 1,4-Difluoro-2-(2-nitrovinyl)benzene |
Interactive Data Table: C-C Coupling Strategies
A conceptually simple route would be the direct nitration of 1,4-difluoro-2-ethylbenzene. This involves an electrophilic aromatic substitution where the nitronium ion (NO₂⁺), typically generated from a mixture of nitric acid and sulfuric acid, is the electrophile. masterorganicchemistry.comlibretexts.org
However, the regioselectivity of this reaction is a significant challenge. The starting material has three substituents: two fluorine atoms and one ethyl group. The ethyl group is an activating, ortho-, para-director. The fluorine atoms are deactivating but also ortho-, para-directors. The combined directing effects would likely lead to a mixture of nitrated isomers, including nitration at the position para to the ethyl group, resulting in a low yield of the desired this compound. A patent for a related compound, 1-nitro-2-ethyl-4-fluorobenzene, starts with the nitration of an acetophenone (B1666503) derivative, suggesting that direct nitration of the ethylbenzene (B125841) may not be efficient. google.com
Nucleophilic Aromatic Substitution (SNAr) is a pathway for introducing nucleophiles, including fluoride (B91410) ions, onto an aromatic ring. This reaction requires the ring to be activated by strong electron-withdrawing groups (like a nitro group) positioned ortho or para to a leaving group (such as a halogen).
In the context of synthesizing this compound, an SNAr approach is generally not the most direct method for constructing the final molecule from a non-fluorinated precursor. The activating group (the nitro group) is on the side chain, not directly attached to the aromatic ring, and therefore cannot facilitate the substitution of a leaving group on the ring. However, if a precursor like 2,5-dichloro-1-(2-nitroethyl)benzene were available, a double nucleophilic substitution using a fluoride source (a Halex reaction) could theoretically be employed to introduce the fluorine atoms. Processes for converting dichloronitrobenzenes to difluoronitrobenzenes using alkali metal fluorides are known. youtube.com This, however, represents a fundamentally different synthetic strategy starting from a chlorinated precursor rather than a fluorinated one.
Multi-Step Synthetic Sequences Employing this compound as a Target
A logical and commonly employed strategy for synthesizing aromatic nitroethyl compounds involves a sequence of reactions starting from an appropriate aromatic aldehyde. For the target compound, this compound, the synthesis would logically commence from 2,5-difluorobenzaldehyde.
The primary sequence is as follows:
Henry (Nitroaldol) Reaction: The synthesis initiates with the base-catalyzed C-C bond-forming reaction between 2,5-difluorobenzaldehyde and nitromethane. scirp.org This reaction, also known as the Nitro Aldol (B89426) Reaction, produces a β-nitroalcohol intermediate, specifically 1-(2,5-difluorophenyl)-2-nitroethanol.
Dehydration: The resulting β-nitroalcohol is susceptible to dehydration, often facilitated by heating or acidic conditions, to yield the corresponding nitroalkene, 1,4-difluoro-2-(2-nitrovinyl)benzene. In many Henry reaction protocols, particularly with aromatic aldehydes, this dehydration can occur spontaneously or with minimal effort. sciencemadness.org
Selective Reduction: The final step is the selective reduction of the carbon-carbon double bond in the nitrovinyl side chain to an ethyl group, without reducing the nitro functionality. Catalytic hydrogenation using a suitable catalyst, such as palladium on carbon (Pd/C), is a standard method for this transformation. googleapis.com This step converts 1,4-difluoro-2-(2-nitrovinyl)benzene into the target molecule, This compound .
This multi-step approach is highly adaptable, allowing for optimization at each stage to maximize the yield and purity of the final product. libretexts.org The order of operations is critical; for instance, the introduction of the nitroethyl precursor via the Henry reaction is performed on a pre-functionalized difluorobenzene ring system. libretexts.org
Reaction Optimization Studies for Enhanced Yield and Selectivity in this compound Synthesis
Optimization of the key synthetic steps, particularly the Henry reaction, is crucial for achieving high yield and selectivity. Research into analogous reactions with various substituted benzaldehydes provides a framework for optimizing the synthesis of this compound.
The choice of solvent significantly impacts the rate, yield, and in some cases, the stereoselectivity of the Henry reaction. A variety of solvents have been explored for reactions involving aromatic aldehydes and nitromethane.
Alcohols (Ethanol, Methanol, Isopropanol): Alcohols are frequently used and often provide good to excellent yields. mdpi.com Ethanol (B145695), in particular, is considered a favorable green solvent, and in studies with Cu(II)-amino alcohol catalysts, it has proven to be an excellent choice for achieving high enantioselectivity. mdpi.com Methanol has also demonstrated high yields, though it can complicate product isolation due to its ability to dissolve nitrostyrenes and form azeotropes with nitromethane. sciencemadness.orgmdpi.com
Aprotic Solvents (THF, Dichloromethane): Solvents like Tetrahydrofuran (THF) and dichloromethane (B109758) are also employed. However, in some catalytic systems, THF has resulted in lower yields and enantiomeric excess compared to alcohols. mdpi.com Dichloromethane is commonly used with Co-salen catalysts. osti.gov
Solvent-Free (Neat) Conditions: To align with green chemistry principles, performing the reaction without a solvent is a viable strategy. Using heterogeneous catalysts like potassium carbonate under neat conditions can produce satisfactory yields and simplifies workup procedures. researchgate.net
The selection of the optimal solvent depends heavily on the chosen catalytic system. The table below summarizes the effects of different solvents on the Henry reaction based on studies of analogous aromatic aldehydes.
| Solvent | Typical Catalyst System | Observed Effects on Yield/Selectivity | Reference |
|---|---|---|---|
| Ethanol | Chiral Cu(II) Complexes | Excellent choice for high yield and enantioselectivity; considered a green solvent. | mdpi.com |
| Methanol | Chiral Cu(II) Complexes | High yield and high enantioselectivity observed. Can complicate purification. | sciencemadness.orgmdpi.com |
| Isopropanol | Chiral Cu(II) Complexes | Moderate to excellent yield and enantiomeric excess. | mdpi.com |
| Tetrahydrofuran (THF) | Chiral Cu(II) Complexes | Can result in lower yield and enantiomeric excess compared to alcohols. | mdpi.com |
| Dichloromethane | Co-salen Complexes | Commonly used solvent for Co-salen catalyzed Henry reactions. | osti.gov |
| 2-MeTHF | Amberlyst A21 | Effective green solvent alternative. | rsc.org |
| Solvent-Free (Neat) | Potassium Carbonate (K2CO3) | Environmentally friendly option, providing good yields with a simplified workup. | researchgate.net |
Fine-tuning reaction parameters is essential for process optimization.
Temperature: The temperature has a dual effect on the Henry reaction. Increasing the temperature generally accelerates the reaction rate but can negatively impact enantioselectivity in asymmetric syntheses. rsc.org For instance, studies have shown that lowering the reaction temperature from room temperature to 10 °C or even -65 °C can significantly improve enantiomeric excess (ee), albeit at the cost of longer reaction times. mdpi.comosti.gov For the dehydration step, temperatures of 40°C or higher are often sufficient. sciencemadness.org
Pressure: For the initial Henry reaction and dehydration steps, the reaction is typically conducted at atmospheric pressure. However, for the final catalytic hydrogenation step to reduce the nitrovinyl group, elevated hydrogen pressure is often used to facilitate the reaction. Pressures are usually maintained between approximately 294 and 981 kPa. googleapis.com
Concentration: The concentration of reactants and the catalyst loading are key variables. Studies on catalyst optimization show that varying the catalyst loading (e.g., from 5 mol% to 25 mol%) can be explored to find the ideal balance between reaction speed and cost-effectiveness, although simply increasing the loading does not always lead to better results. mdpi.comosti.gov The stoichiometry of the reactants, such as using a slight excess of the nitroalkane, can also be adjusted to drive the reaction to completion. rsc.org
Catalytic Systems and Ligand Design in the Synthesis of this compound
Catalysis is central to the efficient synthesis of the target molecule, playing a crucial role in both the C-C bond formation and the final reduction step.
Henry Reaction Catalysis: A wide array of catalysts can be used for the Henry reaction, ranging from simple bases to complex chiral metal systems.
Transition Metal Complexes: For asymmetric synthesis, chiral transition metal complexes are paramount. Copper(II) complexes with bis(oxazoline) (BOX) or β-amino alcohol ligands are highly effective, affording products with high enantioselectivity. mdpi.com The in-situ generation of these catalysts from a metal salt like Cu(OAc)₂·H₂O and a chiral ligand is a common and flexible approach. mdpi.com Cobalt-salen and their reduced (salan) analogues have also been investigated, showing high activity and enantioselectivity. osti.gov
Heterogeneous Catalysts: To improve the sustainability and ease of scale-up, solid catalysts are advantageous. Simple inorganic bases like potassium carbonate (K₂CO₃) can effectively promote the reaction under solvent-free conditions. researchgate.net Other heterogeneous systems include layered double hydroxides (LDHs) and basic resins like Amberlyst A21, which can be easily filtered out post-reaction. rsc.orgscirp.org
Organocatalysts: Primary amines such as methylamine (B109427) or cyclohexylamine (B46788) are also popular and effective base catalysts for the condensation of benzaldehydes with nitromethane. sciencemadness.org
Ligand Design: In asymmetric catalysis, the design of the chiral ligand is the most critical factor in determining enantioselectivity. Ligands like bis(oxazolines) (BOX) and Schiff bases create a specific chiral environment around the metal center (e.g., Cu or Co), which directs the approach of the reactants, leading to the preferential formation of one enantiomer. mdpi.com Modifications to the ligand structure, such as altering steric bulk or electronic properties, are used to fine-tune catalyst performance. nih.gov
Reduction Catalysis: For the selective reduction of the nitrovinyl intermediate to the nitroethyl product, heterogeneous hydrogenation catalysts are preferred. Palladium on an activated carbon support (Pd/C) is a highly effective and widely used catalyst for this type of transformation, typically using molecular hydrogen as the reductant. googleapis.com
Green Chemistry Principles Applied to the Synthesis of this compound
Applying the principles of green chemistry to the synthesis of this compound can reduce its environmental impact and improve process efficiency.
Waste Prevention & Atom Economy: The key reactions in the proposed synthesis—the Henry reaction and catalytic hydrogenation—are addition reactions. These are inherently atom-economical as they incorporate most or all of the atoms from the reactants into the final product, minimizing byproduct formation. researchgate.net
Safer Solvents and Auxiliaries: The use of hazardous organic solvents can be minimized or eliminated. Employing benign solvents like ethanol or water, or conducting reactions under solvent-free (neat) conditions, significantly improves the green profile of the synthesis. mdpi.comresearchgate.netnih.gov For example, using water-dichloromethane biphasic systems or simply water can be effective for Michael additions of nitroalkanes, a related reaction type. sctunisie.org
Catalysis: The use of catalytic rather than stoichiometric reagents is a core green chemistry principle. Highly efficient catalysts, used in small amounts (e.g., 0.5-20 mol%), reduce waste and energy consumption. mdpi.comosti.gov Furthermore, the use of heterogeneous catalysts (like K₂CO₃, LDHs, or polymer-supported catalysts) is particularly advantageous as they can be easily recovered by filtration and potentially reused, simplifying purification and reducing waste streams. researchgate.netrsc.orgscirp.org
Design for Energy Efficiency: Optimizing reactions to proceed at ambient temperature and pressure reduces energy demands. nih.gov While some steps like hydrogenation or microwave-assisted reactions may require energy input, careful catalyst selection can often allow for milder conditions. scirp.orgrsc.org
Strategies for Isolation and Scale-Up of this compound Production
Effective isolation and purification are critical for obtaining the final product with high purity, and strategies must be adaptable for larger-scale production.
Isolation and Purification: A standard laboratory workup procedure following the reaction involves several steps.
Quenching: The reaction is typically stopped by adding an aqueous solution, such as aqueous KHCO₃ or an acid. chemicalbook.com
Extraction: The product is extracted from the aqueous phase into an immiscible organic solvent like diethyl ether, dichloromethane, or hexane. sctunisie.orgchemicalbook.comchemicalbook.com
Washing and Drying: The combined organic layers are washed with water and/or brine to remove residual reagents and then dried over an anhydrous drying agent like magnesium sulfate (B86663) or sodium sulfate. googleapis.comchemicalbook.com
Purification: The crude product obtained after solvent evaporation is purified. Common methods include column chromatography on silica (B1680970) gel or recrystallization to yield the pure compound. googleapis.comsctunisie.org
Scale-Up Strategies: Transitioning from a laboratory-scale synthesis to industrial production requires consideration of efficiency, safety, and cost.
Heterogeneous Catalysis: As mentioned, employing solid-supported or heterogeneous catalysts is highly beneficial for scale-up. It simplifies the separation of the catalyst from the product mixture, which is often a bottleneck in large-scale batch processing, and allows for catalyst recycling. researchgate.netscirp.org
Continuous-Flow Processing: Modern scale-up often involves moving from traditional batch reactors to continuous-flow systems. Flow reactors offer superior heat and mass transfer, improved safety by minimizing the volume of hazardous reagents at any given time, and the potential for process automation and intensification. researchgate.net This approach would be particularly suitable for the catalytic hydrogenation step, which can be exothermic and involves pressurized gas.
Chemical Reactivity and Derivatization Pathways of 1,4 Difluoro 2 2 Nitroethyl Benzene
Reactivity of the Aromatic Ring System in 1,4-Difluoro-2-(2-nitroethyl)benzene
The presence of two fluorine atoms and a 2-nitroethyl group on the benzene (B151609) ring dictates its behavior in aromatic substitution reactions. These substituents modulate the electron density of the ring and direct the regiochemical outcome of these transformations.
Electrophilic Aromatic Substitution Patterns and Regioselectivity
Electrophilic aromatic substitution (EAS) is a characteristic reaction of benzene and its derivatives. uci.edu The rate and regioselectivity of EAS on this compound are determined by the combined directing effects of the substituents.
Fluorine is an ortho, para-directing yet deactivating substituent for EAS. acs.orglibretexts.org This is due to a combination of a strong electron-withdrawing inductive effect and a moderate electron-donating resonance effect. researchgate.net The 2-nitroethyl group, due to the electron-withdrawing nature of the nitro group, is a deactivating and meta-directing group. youtube.com
When multiple substituents are present on a benzene ring, their directing effects can either reinforce or oppose each other. msu.edu In this compound, the substituents are located at positions 1, 2, and 4. The potential sites for electrophilic attack are positions 3, 5, and 6.
The directing effects of the substituents are summarized in the table below:
| Substituent | Position | Directing Effect |
| Fluoro | 1 | Ortho, Para |
| 2-Nitroethyl | 2 | Meta |
| Fluoro | 4 | Ortho, Para |
Considering these effects, the probable sites of electrophilic attack can be predicted. The fluorine at C-1 directs to C-2 (blocked) and C-6. The 2-nitroethyl group at C-2 directs to C-4 (blocked) and C-6. The fluorine at C-4 directs to C-3 and C-5. The directing vectors converge most strongly at position 6, and to a lesser extent at positions 3 and 5. Therefore, electrophilic substitution is most likely to occur at the C-6 position, with potential for minor products from substitution at C-3 and C-5, depending on the specific electrophile and reaction conditions.
Nucleophilic Aromatic Substitution (SNAr) Involving Fluoro Substituents
Nucleophilic aromatic substitution (SNAr) is a key reaction for aryl halides, particularly those bearing electron-withdrawing groups. wikipedia.orglibretexts.org The presence of the strongly electron-withdrawing nitro group on the side chain and the two fluorine atoms activates the aromatic ring of this compound towards nucleophilic attack.
The SNAr mechanism involves the addition of a nucleophile to the aromatic ring to form a resonance-stabilized intermediate known as a Meisenheimer complex, followed by the departure of the leaving group. wikipedia.org Electron-withdrawing groups, especially those positioned ortho or para to the leaving group, stabilize this negatively charged intermediate, thereby facilitating the reaction. libretexts.org
In this compound, both fluorine atoms are potential leaving groups. The nitroethyl group at the C-2 position will strongly activate the fluorine atom at the C-1 position (ortho) and the fluorine atom at the C-4 position (para) to nucleophilic displacement. The relative reactivity of the two fluorine atoms would depend on the specific nucleophile and reaction conditions, though typically the para position is sterically more accessible.
Directed Ortho Metalation (DOM) Strategies (if applicable)
Directed ortho metalation (DoM) is a powerful method for the regioselective functionalization of aromatic rings. wikipedia.org This reaction involves the deprotonation of a position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent, to form an aryllithium species that can then react with an electrophile. unblog.frorganic-chemistry.org
For this compound, the applicability of DoM is questionable. While heteroatom-containing groups can act as DMGs, the primary substituents in this molecule are fluoro and nitroethyl groups. Fluorine is generally a poor DMG. The nitro group is incompatible with the strong bases used in DoM reactions. Furthermore, the acidity of the benzylic protons on the ethyl chain could lead to competitive deprotonation at that site. Therefore, traditional DoM strategies are not expected to be a viable pathway for the selective functionalization of the aromatic ring in this compound.
Transformations Involving the Nitro Group of this compound
The nitro group of the 2-nitroethyl side chain is a versatile functional group that can undergo a variety of chemical transformations, most notably reduction.
Reductive Pathways to Amine and Hydroxylamine (B1172632) Functionalities
The reduction of nitro compounds is a well-established and important transformation in organic synthesis. wikipedia.org The nitro group can be reduced to various oxidation states, most commonly to amines and hydroxylamines.
Reduction to Amines: The complete reduction of the nitro group to a primary amine is a common transformation. This can be achieved using a variety of reducing agents and conditions. masterorganicchemistry.com
| Reducing Agent | Conditions | Product |
| Catalytic Hydrogenation (e.g., H₂, Pd/C) | Hydrogen gas, metal catalyst | 2-(2-Aminoethyl)-1,4-difluorobenzene |
| Metal/Acid (e.g., Fe/HCl, Sn/HCl) | Easily oxidized metal in the presence of acid | 2-(2-Aminoethyl)-1,4-difluorobenzene |
| Trichlorosilane | In the presence of a base | 2-(2-Aminoethyl)-1,4-difluorobenzene google.com |
Reduction to Hydroxylamines: Partial reduction of the nitro group can yield the corresponding hydroxylamine. This transformation requires milder reducing agents or carefully controlled reaction conditions. wikipedia.org
| Reducing Agent | Conditions | Product |
| Raney Nickel and Hydrazine | 0-10 °C | 2-(1,4-Difluorophenyl)ethanamine |
| Metal Salts (e.g., SnCl₂) | Controlled stoichiometry | N-(2-(2,4-Difluorophenyl)ethyl)hydroxylamine |
Denitration Reactions and Their Mechanisms
Denitration involves the removal of the nitro group from a molecule. For aliphatic nitro compounds, this can be a challenging transformation but can be achieved under specific conditions. One common method is radical-induced denitration. For example, treatment with tributyltin hydride and a radical initiator such as AIBN can replace the nitro group with a hydrogen atom. wikipedia.org
Another possibility is reductive denitration, where the nitro group is first reduced to an amine, which can then be removed through diazotization followed by reduction of the diazonium salt.
Participation in Radical Processes
The 2-nitroethyl side chain possesses a benzylic carbon (the carbon atom of the ethyl group directly attached to the benzene ring), which is susceptible to radical reactions. The stability of the resulting benzylic radical is enhanced by resonance delocalization into the aromatic π-system. This inherent reactivity allows for selective functionalization at this position.
Benzylic hydrogens on alkyl-substituted benzene rings are known to be activated towards free radical attack. libretexts.org Strong oxidizing agents under harsh conditions can lead to the cleavage of the side chain. libretexts.orglibretexts.org Furthermore, reactions such as benzylic bromination can be achieved using reagents like N-bromosuccinimide (NBS) under radical initiation conditions (e.g., light or a radical initiator). The resulting α-bromo intermediate would be a valuable precursor for subsequent nucleophilic substitution reactions, allowing for the introduction of a wide array of functional groups at the benzylic position.
Reactivity of the Fluoro Substituents in this compound
The two fluorine atoms on the aromatic ring exhibit distinct reactivity profiles, largely governed by their position relative to the activating 2-nitroethyl group.
The carbon-fluorine (C-F) bond is the strongest single bond to carbon, rendering fluoroarenes generally inert and making C-F bond activation a significant challenge in organic synthesis. baranlab.org However, advancements in catalysis have provided pathways to functionalize these robust bonds. Transition-metal catalysis, particularly with palladium, nickel, or copper complexes, has been employed for the cross-coupling of fluoroarenes with various partners. nih.gov These methods often involve oxidative addition of the C-F bond to a low-valent metal center.
Furthermore, strong Lewis acids can promote the heterolytic cleavage of C(sp³)–F bonds, and similar principles can be applied to activate the highly polarized C(sp²)–F bonds in fluoroaromatics. researchgate.net For this compound, such transformations would likely require forcing conditions and carefully chosen catalytic systems to achieve selective activation of one C-F bond over the other.
The most significant reaction pathway for the fluoro substituents in this molecule is nucleophilic aromatic substitution (SNAr). Aryl halides are typically unreactive towards nucleophiles, but the presence of strong electron-withdrawing groups, such as a nitro group, can dramatically activate the ring for attack. libretexts.orgchemistrysteps.com
The 2-nitroethyl group exerts a strong electron-withdrawing effect, making the aromatic ring electron-deficient and thus susceptible to nucleophilic attack. This reaction proceeds via an addition-elimination mechanism, involving the formation of a resonance-stabilized negative intermediate known as a Meisenheimer complex. chemistrysteps.com
Crucially, the position of the electron-withdrawing group relative to the leaving group (fluorine) is critical. For SNAr to be effective, the activating group must be positioned ortho or para to the halogen. libretexts.orgchemistrysteps.com In this compound:
The fluorine atom at the C-4 position is para to the activating 2-nitroethyl group.
The fluorine atom at the C-1 position is meta to the activating 2-nitroethyl group.
Resonance stabilization of the Meisenheimer complex is significantly more effective when the negative charge can be delocalized onto the electron-withdrawing nitro group, which is only possible for attack at the ortho and para positions. masterorganicchemistry.com Therefore, the fluorine at C-4 is highly activated and will be selectively replaced by a wide range of nucleophiles (e.g., alkoxides, amines, thiolates) under relatively mild conditions. The fluorine at C-1, being meta to the activating group, is expected to be largely unreactive under standard SNAr conditions.
Interestingly, in the SNAr mechanism, fluoride (B91410) is an excellent leaving group, often better than chloride or bromide. This is because the rate-determining step is typically the initial attack of the nucleophile on the ring, which is facilitated by the high electronegativity of fluorine polarizing the C-F bond. chemistrysteps.commasterorganicchemistry.com
| Substrate | Nucleophile/Conditions | Product | Yield | Reference Principle |
|---|---|---|---|---|
| 2,4-Dinitrofluorobenzene | Amine (e.g., protein N-terminus) | 2,4-Dinitrophenyl-amine derivative | High | Activation by two nitro groups. libretexts.org |
| p-Nitrofluorobenzene | Sodium Methoxide (NaOMe) in Methanol (MeOH) | p-Nitroanisole | High | Activation by a para-nitro group. masterorganicchemistry.com |
| 4,5-Difluoro-1,2-dinitrobenzene | 1,2-Disubstituted amines, alcohols, or thiols | Heterocyclic products (e.g., phenazines, phenoxazines) | Varies | Sequential displacement of activated fluorine atoms. nih.gov |
Chemical Modifications of the 2-Nitroethyl Side Chain
The 2-nitroethyl side chain offers multiple sites for chemical modification, including the acidic α-carbon and the reducible nitro group.
The hydrogen atoms on the carbon bearing the nitro group (the α-carbon) are significantly acidic (pKa ≈ 10 in DMSO for nitroethane) due to the strong electron-withdrawing nature of the nitro group and the resonance stabilization of the resulting conjugate base, known as a nitronate anion. nih.gov
Treatment of this compound with a suitable base (e.g., an alkoxide, amine, or carbonate) will readily generate this nitronate anion. This anion is a potent carbon nucleophile and can participate in a variety of important C-C bond-forming reactions:
Henry (Nitroaldol) Reaction: Reaction with aldehydes or ketones to form β-nitro alcohols.
Michael Addition: Conjugate addition to α,β-unsaturated carbonyl compounds.
Alkylation and Acylation: Reaction with alkyl halides or acylating agents.
α-Arylation: Palladium-catalyzed cross-coupling with aryl halides provides a modern route to diaryl nitromethanes from related aryl nitromethane (B149229) precursors. acs.org
These reactions provide powerful tools for elaborating the side chain of the molecule.
Chain Elongation: The nucleophilic reactivity of the α-carbon nitronate provides a direct strategy for chain elongation. Reaction with various electrophiles, such as alkyl halides or epoxides, will extend the carbon skeleton at the side chain.
Chain Shortening and Modification: Several classic and modern reactions can be employed to shorten or fundamentally alter the 2-nitroethyl side chain.
Oxidative Cleavage: Strong oxidizing agents, such as hot, acidic potassium permanganate (B83412) (KMnO₄), can oxidize alkyl side chains on a benzene ring down to a carboxylic acid group. libretexts.orglibretexts.orgcsbsju.edu For this reaction to proceed, there must be at least one hydrogen atom on the benzylic carbon. libretexts.orgcsbsju.edu Applying this to this compound would be expected to cleave the C-C bond of the side chain, yielding 2,4-difluorobenzoic acid.
The Nef Reaction: This reaction transforms a primary or secondary nitroalkane into a corresponding aldehyde or ketone. The process involves the formation of the nitronate salt, followed by acidification under specific conditions. nih.gov This would convert the 2-nitroethyl group into a 2-oxoethyl (aldehyde) functionality, providing access to a different class of derivatives.
Nitro Group Reduction: The nitro group itself can be readily reduced to a primary amine. This is one of the most common and useful transformations of aromatic nitro compounds. Standard conditions include catalytic hydrogenation (e.g., H₂ over Pd, Pt, or Ni) or the use of metals in acidic media (e.g., Fe, Sn, or Zn in HCl). libretexts.orgcsbsju.edu This transformation converts the electron-withdrawing nitroethyl group into an electron-donating aminoethyl group, which would fundamentally alter the electronic properties and subsequent reactivity of the aromatic ring. The resulting 2-(2,5-difluorophenyl)ethanamine (B178943) is a valuable synthetic intermediate.
| Reaction Type | Substrate Type | Reagents/Conditions | Product Type | Reference Principle |
|---|---|---|---|---|
| α-Carbon Alkylation | Aryl Nitroalkane | 1) Base (e.g., NaH, K₂CO₃) 2) Alkyl Halide (R-X) | α-Alkylated Aryl Nitroalkane | Formation of nucleophilic nitronate. nih.gov |
| Side-Chain Oxidation | Alkylbenzene (with benzylic H) | KMnO₄, H₃O⁺, heat | Benzoic Acid | Oxidative cleavage of the side chain. libretexts.org |
| Nef Reaction | Aryl Nitroalkane | 1) Base (e.g., NaOH) 2) Acid workup (e.g., H₂SO₄) | Aryl Ketone/Aldehyde | Conversion of nitroalkane to carbonyl. nih.gov |
| Nitro Group Reduction | Aryl Nitroalkane | Fe/HCl or H₂/Pd-C | Aryl Alkylamine | Reduction to primary amine. libretexts.orgcsbsju.edu |
Chemoselective Transformations of this compound
Chemoselective transformations of this compound involve the selective reaction of one functional group in the presence of the others. The primary sites for reaction are the nitro group of the ethyl side chain and the fluorine atoms on the aromatic ring.
The nitroethyl group can be chemoselectively reduced to the corresponding aminoethyl group, 2-(2-aminoethyl)-1,4-difluorobenzene, without affecting the difluorinated aromatic ring. This transformation is of significant interest as it provides a pathway to novel fluorinated phenylethylamine derivatives. The choice of reducing agent and reaction conditions is crucial to prevent defluorination or other side reactions. A variety of catalytic systems have been shown to be effective for the selective reduction of nitro groups in the presence of sensitive functionalities like halogens. rsc.org
Iron-catalyzed reductions, for instance, have demonstrated high chemoselectivity for nitro groups over aryl halides. rsc.org The use of a simple and bench-stable iron(III) catalyst with a silane (B1218182) reducing agent allows for the efficient reduction of nitroarenes under mild conditions, tolerating a wide array of reactive functionalities. rsc.org
Table 1: Representative Conditions for Chemoselective Reduction of Aromatic Nitro Compounds
| Catalyst/Reagent | Substrate Example | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Fe(acac)₃ / PhSiH₃ | 4-Chloronitrobenzene | 4-Chloroaniline | 95 | rsc.org |
| Fe(salen)₂O / HBpin | 4-Nitrobenzaldehyde | 4-Aminobenzyl alcohol | >99 | nih.gov |
| Pd/C / H₂ | 2,4-Difluoronitrobenzene (B147775) | 2,4-Difluoroaniline | 98 | davidpublisher.com |
| Zn / NH₄Cl | 1,3-Dinitrobenzene | 3-Nitroaniline | 85 | davidpublisher.com |
This table presents data for analogous compounds to illustrate the principles of chemoselective nitro group reduction.
The fluorine atoms on the benzene ring are activated towards nucleophilic aromatic substitution (SNAr) by the electron-withdrawing effect of the adjacent nitroethyl group. This allows for the selective displacement of one or both fluorine atoms by a variety of nucleophiles, such as amines, alkoxides, and thiolates. The position of substitution is directed by the activating group. In the case of this compound, the fluorine atom at the C-1 position (ortho to the nitroethyl group) is expected to be the most activated towards nucleophilic attack.
The reaction of difluoronitrobenzene derivatives with amines is a common strategy for the synthesis of substituted anilines. For example, 2,4-difluoronitrobenzene readily reacts with various amines to yield products of monosubstitution, primarily at the position para to the nitro group, or disubstitution depending on the reaction conditions. nih.gov
Table 2: Examples of Nucleophilic Aromatic Substitution on Difluoronitrobenzene Derivatives
| Substrate | Nucleophile | Product | Conditions | Yield (%) | Reference |
|---|---|---|---|---|---|
| 2,4-Difluoronitrobenzene | Morpholine | 4-(4-Fluoro-2-nitrophenyl)morpholine | EtOH, 80°C | 92 | nih.gov |
| 2,4-Difluoronitrobenzene | Diethylamine | N,N-Diethyl-4-fluoro-2-nitroaniline | DMF, rt | 85 | researchgate.net |
| 3,4-Difluoronitrobenzene | Sodium methoxide | 3-Fluoro-4-methoxynitrobenzene | MeOH, reflux | 90 | researchgate.net |
This table provides examples with structurally related compounds to demonstrate the SNAr reactivity.
Mechanistic Studies of Reactions Involving this compound
Understanding the reaction mechanisms is key to predicting and controlling the outcomes of the chemical transformations of this compound.
The catalytic reduction of nitroalkanes is believed to proceed in a stepwise manner. In iron-catalyzed systems, the reaction is thought to involve the formation of a nitroso intermediate. nih.govcardiff.ac.uk Mechanistic studies, including kinetics, electron paramagnetic resonance (EPR), and mass spectrometry, point towards the generation of an on-cycle iron hydride as a key catalytic intermediate. nih.govcardiff.ac.uk This iron hydride species is then responsible for the reduction of the nitro group. The reduction of the nitro group to a hydroxylamine is a four-electron process, and further reduction yields the amine. nih.govnih.gov The chemoselectivity of these catalytic systems arises from their ability to preferentially interact with and reduce the nitro group over other reducible functionalities present in the molecule.
The nucleophilic aromatic substitution on the difluorinated ring of this compound follows a well-established two-step addition-elimination mechanism. masterorganicchemistry.com
Addition of the Nucleophile: The reaction is initiated by the attack of a nucleophile on one of the carbon atoms bearing a fluorine atom. This attack is facilitated by the electron-deficient nature of the aromatic ring, which is a consequence of the inductive and mesomeric effects of the fluorine atoms and the nitroethyl group. This first step is typically the rate-determining step and leads to the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. masterorganicchemistry.com Computational studies on difluoronitrobenzene isomers have been conducted to understand their thermodynamic properties, which can influence the stability of such intermediates. nih.gov
Elimination of the Leaving Group: In the second, faster step, the aromaticity of the ring is restored by the expulsion of the fluoride ion as the leaving group. Although fluoride is generally considered a poor leaving group in SN1 and SN2 reactions, it is an excellent leaving group in SNAr reactions. This is because the high electronegativity of fluorine strongly polarizes the C-F bond, making the carbon atom highly electrophilic and thus more susceptible to nucleophilic attack in the rate-determining step. masterorganicchemistry.com
The regioselectivity of the SNAr reaction is governed by the ability of the electron-withdrawing group to stabilize the negative charge of the Meisenheimer complex through resonance. The negative charge is most effectively delocalized when the nucleophile attacks at the ortho or para positions relative to the activating group.
Theoretical and Computational Investigations of 1,4 Difluoro 2 2 Nitroethyl Benzene
Quantum Chemical Calculations of Electronic Structure and Bonding in 1,4-Difluoro-2-(2-nitroethyl)benzene
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. semanticscholar.org By focusing on the electron density, DFT can provide accurate descriptions of molecular geometries, energies, and other properties. For this compound, DFT calculations, often employing functionals like B3LYP with basis sets such as 6-31G(d,p), can be used to optimize the molecular geometry and calculate key electronic properties. scispace.comglobalresearchonline.net
Theoretical studies on similar molecules, such as nitrobenzene (B124822) and fluorinated benzenes, have demonstrated the utility of DFT in determining parameters like bond lengths, bond angles, and dihedral angles. researchgate.net These calculations would reveal the influence of the electron-withdrawing nitro group and the electronegative fluorine atoms on the geometry of the benzene (B151609) ring. Furthermore, DFT can be used to compute Mulliken charges, providing insight into the charge distribution across the molecule and identifying potential sites for electrophilic and nucleophilic attack. scispace.com The calculated infrared and Raman spectra can also be compared with experimental data to validate the computed structure. globalresearchonline.net
Table 1: Predicted Geometric Parameters for this compound using DFT (B3LYP/6-31G(d,p))
| Parameter | Value |
|---|---|
| C1-C2 Bond Length (Å) | 1.395 |
| C2-C3 Bond Length (Å) | 1.390 |
| C1-F Bond Length (Å) | 1.350 |
| C4-F Bond Length (Å) | 1.352 |
| C2-C(ethyl) Bond Length (Å) | 1.510 |
| C(ethyl)-N Bond Length (Å) | 1.480 |
| N-O Bond Length (Å) | 1.225 |
| C1-C2-C3 Bond Angle (°) | 120.5 |
| F-C1-C2 Bond Angle (°) | 119.0 |
Note: The data in this table is hypothetical and representative of values expected from DFT calculations.
Ab initio methods are quantum chemistry methods based on first principles, without the inclusion of empirical parameters. researchgate.net Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory can provide highly accurate descriptions of the electronic structure of this compound. While computationally more demanding than DFT, these methods are crucial for benchmarking and for systems where electron correlation is particularly important. researchgate.net
For instance, MP2 calculations are known to better account for dispersion forces, which could be relevant for the conformational preferences of the nitroethyl side chain. researchgate.net High-level ab initio calculations can provide precise values for ionization potential, electron affinity, and electronic transition energies, which are critical for understanding the molecule's behavior in various chemical and physical processes. researchgate.net
Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of molecules. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comnih.gov The energy and spatial distribution of these orbitals indicate the molecule's ability to donate or accept electrons. libretexts.org
For this compound, the HOMO is expected to be localized primarily on the benzene ring, while the LUMO is likely to have significant contributions from the nitro group, a strong electron-withdrawing group. rsc.org The energy gap between the HOMO and LUMO is a crucial indicator of chemical reactivity; a smaller gap suggests higher reactivity. mdpi.com FMO analysis can predict the most likely sites for electrophilic and nucleophilic attack, guiding the synthesis of new derivatives. nih.gov
Table 2: Calculated Frontier Molecular Orbital Energies for this compound
| Orbital | Energy (eV) |
|---|---|
| HOMO | -7.5 |
| LUMO | -2.1 |
Note: The data in this table is hypothetical and representative of values expected from quantum chemical calculations.
Conformational Analysis and Potential Energy Surface Mapping of this compound
The nitroethyl side chain of this compound can rotate around the C-C single bonds, leading to various conformations. Conformational analysis aims to identify the most stable arrangements of the atoms and the energy barriers between them. nih.gov A potential energy surface (PES) map provides a comprehensive view of the energy of the molecule as a function of its geometry. libretexts.orglibretexts.org
By systematically rotating the dihedral angles of the nitroethyl group and calculating the energy at each step, a PES can be constructed. molssi.org This analysis can reveal the global minimum energy conformation, as well as other local minima and the transition states that connect them. Such studies are crucial for understanding how the molecule's shape influences its physical properties and biological activity. For similar molecules, it has been shown that the presence of fluorine atoms can significantly impact conformational preferences. nih.gov
Computational Prediction of Reaction Pathways and Transition States for this compound Derivatization
Computational chemistry can be used to explore the mechanisms of chemical reactions, including the derivatization of this compound. By calculating the energies of reactants, products, and transition states, it is possible to map out the entire reaction pathway. youtube.com The activation energy, which is the energy difference between the reactants and the transition state, is a key factor in determining the reaction rate. mdpi.com
For example, the reduction of the nitro group to an amino group is a common transformation. Computational methods can be used to model this reaction, identifying the lowest energy pathway and providing insights into the mechanism. Similarly, nucleophilic aromatic substitution reactions can be studied to predict the regioselectivity and the influence of the fluorine and nitroethyl substituents. chemrxiv.org
Solvation Models and Solvent Effects in Computational Studies of this compound
Chemical reactions are often carried out in a solvent, and the solvent can have a significant impact on the reaction rate and outcome. Computational solvation models are used to account for these effects. scispace.com Implicit solvation models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a specific dielectric constant. Explicit solvation models involve including a number of solvent molecules in the calculation.
For a molecule like this compound, which has a significant dipole moment, solvent effects are expected to be important. Solvation models can be used to study how the conformational equilibrium, electronic properties, and reaction pathways are affected by different solvents. For example, the relative energies of different conformers may change in a polar solvent compared to the gas phase. nih.gov
Development of Computational Descriptors for the Reactivity of this compound and its Analogues
The reactivity of a molecule can be effectively predicted and understood through the calculation of various computational descriptors derived from quantum chemical methods, such as Density Functional Theory (DFT). These descriptors provide a quantitative measure of the electronic properties that govern chemical reactions. For this compound and its analogues, a suite of descriptors can be calculated to elucidate their reactivity profiles.
Key global reactivity descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. A smaller HOMO-LUMO gap generally suggests higher reactivity. Other important global descriptors include ionization potential, electron affinity, electronegativity, chemical hardness, and the electrophilicity index, which collectively provide a comprehensive picture of a molecule's stability and reactive nature. hakon-art.commdpi.com
For instance, in a comparative analysis of nitroaromatic compounds, it has been demonstrated that quantum chemistry descriptors such as the energy of the LUMO (ELUMO) are significantly correlated with their biological activity, which is an expression of their chemical reactivity. nih.gov The presence of electron-withdrawing groups like the nitro group and fluorine atoms in this compound is expected to lower the LUMO energy, thereby increasing its electrophilicity.
Local reactivity descriptors, such as Fukui functions and the molecular electrostatic potential (MEP), are crucial for identifying the specific atomic sites within a molecule that are most susceptible to electrophilic or nucleophilic attack. The MEP map, for example, provides a visual representation of the charge distribution, with red regions indicating electron-rich areas (prone to electrophilic attack) and blue regions indicating electron-deficient areas (prone to nucleophilic attack). For this compound, the nitro group and the fluorine atoms would create a complex electronic landscape on the benzene ring, influencing the regioselectivity of its reactions. prensipjournals.com
A hypothetical set of calculated reactivity descriptors for this compound, based on DFT calculations (B3LYP/6-31G* level of theory), is presented in the interactive table below. These values are illustrative and based on trends observed for similar fluorinated nitroaromatic compounds.
| Descriptor | Hypothetical Value | Significance |
| HOMO Energy | -7.5 eV | Electron-donating ability |
| LUMO Energy | -2.1 eV | Electron-accepting ability |
| HOMO-LUMO Gap | 5.4 eV | Chemical reactivity and stability |
| Ionization Potential | 7.5 eV | Energy to remove an electron |
| Electron Affinity | 2.1 eV | Energy released upon gaining an electron |
| Electrophilicity Index (ω) | 3.2 eV | Propensity to accept electrons |
| Chemical Hardness (η) | 2.7 eV | Resistance to change in electron distribution |
The development of such computational descriptors is pivotal for creating Quantitative Structure-Activity Relationship (QSAR) models. These models can correlate the calculated descriptors with experimentally observed activities, such as reaction rates or biological effects, for a series of analogous compounds. nih.govcore.ac.uk
Molecular Dynamics Simulations to Explore Dynamic Behavior and Interactions
Molecular Dynamics (MD) simulations offer a powerful tool to investigate the dynamic behavior of molecules and their interactions with other molecules, such as solvents or biological macromolecules, over time. An MD simulation of this compound would provide valuable insights into its conformational flexibility, solvation properties, and intermolecular interactions.
Furthermore, MD simulations can be employed to study the behavior of this compound in different solvents. By simulating the molecule in a box of solvent molecules (e.g., water or an organic solvent), one can analyze the radial distribution functions to understand the solvation shell structure. koreascience.krresearchgate.net The simulations would also reveal specific intermolecular interactions, such as hydrogen bonding between the nitro group's oxygen atoms and protic solvents, or non-covalent interactions involving the fluorinated aromatic ring.
In the context of drug design or materials science, MD simulations can be used to model the interaction of this compound with a target protein or a surface. These simulations can predict the binding mode and affinity, providing a molecular-level understanding of the recognition process. chemrxiv.org
A hypothetical summary of results from a 100 ns MD simulation of a single this compound molecule in a water box is presented in the interactive table below. The data is illustrative of the types of information that can be extracted from such a simulation.
| Property | Hypothetical Finding | Implication |
| Conformational Analysis | ||
| Dihedral Angle (Car-Car-Cβ-Cα) | Predominantly gauche conformation (±60°) | The nitroethyl side chain is not planar with the benzene ring. |
| Solvation Structure | ||
| Radial Distribution Function g(r) for water around nitro group | Sharp peak at 2.8 Å | Strong hydrogen bonding between the nitro group and water. |
| Dynamic Properties | ||
| Self-diffusion coefficient | 1.8 x 10-5 cm2/s | Mobility of the molecule in aqueous solution. |
| Root Mean Square Fluctuation (RMSF) of side chain atoms | Higher for the nitro group atoms | The terminal nitro group exhibits greater flexibility. |
Advanced Analytical Methodologies for Mechanistic Elucidation and Process Monitoring Pertaining to 1,4 Difluoro 2 2 Nitroethyl Benzene
In Situ Spectroscopic Techniques for Real-Time Reaction Monitoring (e.g., NMR, IR, Raman)
Real-time monitoring of the synthesis of 1,4-Difluoro-2-(2-nitroethyl)benzene, typically formed via a Henry condensation of 2,5-difluorobenzaldehyde (B1295323) with nitroethane, is critical for optimizing reaction conditions and maximizing yield. In situ spectroscopic techniques allow for the tracking of reactants, intermediates, and products directly in the reaction vessel without the need for sampling. nih.gov
In Situ Fourier Transform Infrared (FTIR) Spectroscopy: This technique is highly effective for monitoring the progress of the synthesis. nih.gov A probe immersed in the reaction mixture can track the disappearance of the aldehyde C=O stretch (typically around 1700 cm⁻¹) from 2,5-difluorobenzaldehyde and the appearance of key vibrational bands associated with the product. The formation of the nitro group (NO₂) in the final product can be followed by its characteristic asymmetric and symmetric stretching vibrations.
In Situ Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed structural information during the reaction. acs.org By monitoring the reaction in an NMR tube, one can observe the disappearance of the aldehydic proton signal of the starting material and the appearance of new signals corresponding to the ethyl group protons in the this compound product. ¹⁹F NMR is particularly useful for tracking changes in the chemical environment of the fluorine atoms on the benzene (B151609) ring.
In Situ Raman Spectroscopy: Raman spectroscopy is complementary to IR and is particularly useful in aqueous or solvent-heavy systems. It can monitor the C=C bond formation if the reaction proceeds through a nitroalkene intermediate and track the characteristic vibrations of the nitro group and the aromatic ring. researchgate.net
These techniques provide kinetic data that is invaluable for understanding reaction mechanisms and identifying rate-limiting steps. acs.org
| Functional Group | Compound | Expected Wavenumber (cm⁻¹) | Observation During Reaction |
|---|---|---|---|
| C=O (stretch) | 2,5-Difluorobenzaldehyde | ~1705-1685 | Decreases |
| C-H (aldehyde) | 2,5-Difluorobenzaldehyde | ~2850-2820 | Decreases |
| NO₂ (asymmetric stretch) | This compound | ~1560-1540 | Increases |
| NO₂ (symmetric stretch) | This compound | ~1355-1345 | Increases |
| C-F (stretch) | All Aromatic Species | ~1250-1150 | Remains/Shifts Slightly |
High-Resolution Mass Spectrometry for Identification of Intermediates and Byproducts
High-resolution mass spectrometry (HRMS) is an indispensable tool for identifying the exact elemental composition of molecules by measuring their mass-to-charge ratio with very high accuracy. This capability is vital for identifying transient intermediates and low-concentration byproducts formed during the synthesis of this compound, providing crucial insights into the reaction mechanism. nih.govthermofisher.com
In the context of the Henry reaction, the primary intermediate is the nitroaldol adduct. HRMS can confirm its presence by providing its exact mass. Furthermore, various side reactions can lead to byproducts. For instance, dehydration of the nitroaldol can be incomplete, or alternative reaction pathways might yield oximes or nitriles. researchgate.net HRMS, often coupled with liquid chromatography (LC-HRMS), can separate these components and provide their elemental formulas, allowing for confident structural assignments. thermofisher.com Tandem MS (MS/MS) experiments can further fragment these ions to confirm their structures.
| Compound Name | Role | Chemical Formula | Theoretical Exact Mass [M+H]⁺ |
|---|---|---|---|
| 2,5-Difluorobenzaldehyde | Reactant | C₇H₄F₂O | 143.0252 |
| Nitroethane | Reactant | C₂H₅NO₂ | 76.0342 |
| 1-(2,5-Difluorophenyl)-2-nitropropan-1-ol | Intermediate | C₉H₁₀F₂NO₃ | 218.0626 |
| 1,4-Difluoro-2-(2-nitrovinyl)benzene | Intermediate/Byproduct | C₈H₅F₂NO₂ | 186.0361 |
| This compound | Product | C₈H₇F₂NO₂ | 188.0518 |
Chromatographic Techniques for Separation and Purity Assessment (e.g., GC-MS, LC-MS)
Chromatography is the gold standard for separating components of a mixture and assessing the purity of a final product. nih.gov For a compound like this compound, both gas and liquid chromatography coupled with mass spectrometry are routinely employed.
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is suitable for thermally stable and volatile compounds. This compound can be analyzed by GC-MS to separate it from starting materials, solvents, and lower-boiling point byproducts. The mass spectrometer provides identification of the separated peaks, while the chromatogram gives a quantitative measure of their relative abundance, thus determining purity. hpst.cz
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is ideal for less volatile or thermally sensitive compounds, such as the nitroaldol intermediate. researchgate.netepa.gov Reversed-phase HPLC is commonly used, where the analyte is separated based on its hydrophobicity. This method is highly effective for quantifying the product and detecting non-volatile impurities that would not be amenable to GC analysis. researchgate.net The high sensitivity and selectivity of LC-MS make it a powerful tool for trace impurity profiling.
These methods are essential for quality control, ensuring that the final product meets the required purity specifications for its intended application.
Single Crystal X-ray Diffraction of this compound and Its Derivatives for Structural Confirmation
While spectroscopic and spectrometric techniques provide strong evidence for the structure of a molecule, single-crystal X-ray diffraction (SCXRD) provides unambiguous proof of its three-dimensional structure in the solid state. fzu.czpulstec.net This technique determines the precise positions of atoms in a crystal lattice, yielding exact bond lengths, bond angles, and torsional angles. pulstec.net
To perform SCXRD, a high-quality single crystal of this compound must first be grown. The crystal is then exposed to a focused X-ray beam, and the resulting diffraction pattern is analyzed to build a three-dimensional map of the electron density, from which the atomic structure is determined. fzu.cz
Although a published crystal structure for this compound is not currently available, analysis of similar fluorinated aromatic compounds reveals the structural insights that could be gained. rsc.orgresearchgate.netinl.gov The data would confirm the connectivity and reveal the conformation of the nitroethyl side chain relative to the difluorobenzene ring. Furthermore, analysis of the crystal packing would show the intermolecular interactions, such as C-H···F or C-H···O hydrogen bonds, that govern the solid-state properties of the material. rsc.org
| Parameter | Hypothetical Value |
|---|---|
| Chemical Formula | C₈H₇F₂NO₂ |
| Formula Weight | 187.15 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.5 |
| b (Å) | 12.1 |
| c (Å) | 9.3 |
| β (°) | 105.2 |
| Volume (ų) | 923.4 |
| Z (Molecules/unit cell) | 4 |
Spectroscopic Techniques for Elucidating Binding and Interaction Mechanisms
Understanding how this compound or its precursors interact with catalysts is key to developing more efficient synthetic or transformation processes, such as catalytic reduction of the nitro group. Spectroscopic techniques can probe these interactions at a molecular level.
Infrared (IR) Spectroscopy: When a molecule like 1,4-difluoro-2-(2-nitrovinyl)benzene (a common precursor) adsorbs onto a catalyst surface (e.g., Palladium or Nickel), the interaction can perturb its chemical bonds. mdpi.comresearchgate.net This perturbation is observable as a shift in the vibrational frequencies of the nitro group (N-O bonds) or the alkene group (C=C bond). These shifts provide direct evidence of binding and can indicate which part of the molecule is interacting with the catalyst's active sites. mdpi.comresearchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR titration experiments can be used to study interactions in solution. By adding a soluble catalyst or binding agent to a solution of this compound, changes in the chemical shifts or relaxation times of the ¹H, ¹³C, or ¹⁹F nuclei can be monitored. Significant changes upon addition of the catalyst indicate a binding event and can help map the interaction site on the molecule.
Electron Paramagnetic Resonance (EPR) Spectroscopy: If the catalytic cycle involves paramagnetic species (e.g., certain transition metal oxidation states like Cr(I) or Cr(III)), EPR spectroscopy can be used to detect and characterize these intermediates, providing insight into the electronic structure of the active catalyst. nih.gov
These studies are fundamental to rational catalyst design and the elucidation of reaction mechanisms. nih.gov
Applications and Broader Relevance of 1,4 Difluoro 2 2 Nitroethyl Benzene As a Chemical Building Block
Role of 1,4-Difluoro-2-(2-nitroethyl)benzene as a Key Synthetic Intermediate in Complex Organic Synthesis
The presence of both a difluorinated aromatic ring and a nitroethyl side chain provides multiple reaction sites, allowing for a variety of chemical transformations. The nitro group can be readily reduced to an amine, which is a gateway to a vast array of nitrogen-containing compounds. Furthermore, the fluorine atoms can be susceptible to nucleophilic aromatic substitution under certain conditions, adding another layer of synthetic utility.
Fluorinated scaffolds are of significant interest in chemical biology and medicinal chemistry due to the unique properties that fluorine imparts to molecules, such as increased metabolic stability, enhanced binding affinity, and altered lipophilicity. This compound serves as an excellent starting material for the synthesis of diverse fluorinated heterocyclic scaffolds.
The synthetic versatility of the nitroethyl group is key in this context. For instance, reduction of the nitro group to a primary amine furnishes a difluorinated phenethylamine (B48288) derivative. This amine can then be engaged in a variety of cyclization reactions to construct important heterocyclic cores.
Table 1: Potential Fluorinated Heterocyclic Scaffolds from this compound
| Starting Material Transformation | Subsequent Cyclization Strategy | Resulting Fluorinated Scaffold |
| Reduction of nitro group to amine | Pictet-Spengler reaction with an aldehyde | Tetrahydroisoquinoline |
| Reduction of nitro group to amine | Bischler-Napieralski reaction followed by reduction | Dihydroisoquinoline and Tetrahydroisoquinoline |
| Reduction of nitro group to amine | Acylation and subsequent intramolecular cyclization | Benzodiazepine or other N-heterocycles |
| Nef reaction of the nitro group to a ketone | Paal-Knorr synthesis with a primary amine | Pyrrole |
This table presents hypothetical synthetic pathways based on established organic reactions.
These fluorinated scaffolds can serve as core structures for the development of novel probes and therapeutic agents in chemical biology research. The fluorine atoms can also serve as valuable reporters for ¹⁹F NMR studies, a powerful technique for probing molecular interactions and conformations.
The 1,4-difluorobenzene (B165170) motif is a common component in a variety of advanced organic materials, including high-performance polymers and functional dyes. The strong carbon-fluorine bond and the electron-withdrawing nature of fluorine can enhance the thermal stability, oxidative resistance, and electronic properties of these materials.
This compound can be incorporated into polymeric structures through various strategies. One approach involves the transformation of the nitroethyl group into a polymerizable functional group, such as a vinyl or an acetylene. For example, elimination of nitrous acid from the nitroethyl group can yield a styrenic monomer, which can then undergo polymerization.
In the realm of functional dyes, the difluorobenzene core can act as an electron-accepting unit. By strategically coupling this building block with electron-donating moieties, push-pull chromophores with interesting photophysical properties can be synthesized. The nitro group itself is a strong electron-withdrawing group and can be used to tune the electronic properties of the resulting dye molecules.
Utilization of this compound in the Development of New Catalytic Ligands
The development of new ligands is crucial for advancing the field of catalysis. Fluorinated ligands have gained attention due to their unique electronic and steric properties, which can influence the activity, selectivity, and stability of metal catalysts. liv.ac.uknsf.govdocumentsdelivered.comacs.org this compound can be envisioned as a precursor for the synthesis of novel fluorinated ligands.
The aromatic ring of the molecule can be functionalized with common ligating groups, such as phosphines, through reactions like directed ortho-metalation or nucleophilic aromatic substitution. The nitroethyl side chain can also be chemically modified to introduce additional donor atoms, leading to the formation of bidentate or multidentate ligands.
Table 2: Hypothetical Strategies for Ligand Synthesis
| Functionalization Strategy | Target Ligand Type | Potential Catalytic Application |
| Directed ortho-lithiation followed by reaction with chlorodiphenylphosphine | Fluorinated Monophosphine | Cross-coupling reactions |
| Reduction of nitro group and subsequent reaction with a phosphorus-containing electrophile | P,N-Bidentate Ligand | Asymmetric hydrogenation |
| Conversion of nitroethyl group to an aminoethyl group and N-functionalization with phosphine-containing arms | Tridentate P,N,P Ligand | Olefin polymerization |
This table outlines potential synthetic routes to catalytic ligands based on the structure of this compound.
The electronic properties of the resulting ligands can be finely tuned by the presence of the two fluorine atoms, which can impact the performance of the corresponding metal complexes in catalytic transformations.
Strategies for Incorporating this compound into Diversity-Oriented Synthesis (DOS) Libraries
Diversity-oriented synthesis (DOS) aims to create collections of structurally diverse small molecules for high-throughput screening and the discovery of new biological probes and drug leads. cam.ac.uk The multiple reactive sites of this compound make it an attractive starting point for the construction of DOS libraries.
A divergent synthetic approach can be employed, where the starting molecule is subjected to a series of branching reaction pathways. For example, the nitro group can be reduced, transformed into other functional groups, or used in cycloaddition reactions. Simultaneously, the aromatic ring can be further functionalized.
A possible DOS strategy could involve:
Initial diversification of the nitroethyl group: This could include reduction to an amine, elimination to a vinyl group, or conversion to a nitrile.
Parallel functionalization of the aromatic ring: Each of the products from the first step could then be subjected to a set of reactions targeting the aromatic ring, such as nucleophilic aromatic substitution or metal-catalyzed cross-coupling.
Scaffold diversification: The resulting intermediates could then undergo a variety of cyclization reactions to generate a library of diverse fluorinated heterocyclic scaffolds.
This approach would allow for the rapid generation of a large number of distinct molecules from a single, readily accessible starting material.
Relevance of this compound in the Context of Analogue Synthesis for Structure-Reactivity Relationship Studies
Understanding the relationship between a molecule's structure and its reactivity or biological activity is a cornerstone of chemical research. This compound can serve as a valuable tool for such studies. The presence of two fluorine atoms and a nitroethyl group provides distinct handles for systematic structural modification.
Similarly, the nitroethyl group can be modified to explore the impact of side-chain structure on a particular property. This systematic approach allows for the elucidation of key structural features responsible for a desired activity, guiding the design of more potent or selective molecules. The anomalous reactivity often observed in fluorinated aromatic compounds makes such studies particularly insightful. acs.org
Challenges, Emerging Trends, and Future Directions in the Research of 1,4 Difluoro 2 2 Nitroethyl Benzene
Addressing Persistent Synthetic Challenges and Improving Efficiency
The synthesis of 1,4-Difluoro-2-(2-nitroethyl)benzene typically relies on established methodologies, primarily the Henry (nitroaldol) reaction. wikipedia.orgorganic-chemistry.org This approach involves the condensation of 1,4-difluoro-2-nitrobenzaldehyde with nitromethane (B149229) in the presence of a base. While effective, this method is not without its challenges.
A significant hurdle is the potential for side reactions, which can diminish the yield of the desired product. The basic conditions required for the Henry reaction can promote self-condensation of the aldehyde or subsequent dehydration of the initially formed β-nitro alcohol to the corresponding nitroalkene. wikipedia.org Furthermore, achieving high diastereoselectivity in related reactions remains a persistent challenge, often necessitating the development of sophisticated catalyst systems. researchgate.net
Another key challenge lies in the preparation of the starting material, 1,4-difluoro-2-nitrobenzaldehyde. The nitration of 1,4-difluorobenzene (B165170) can lead to a mixture of isomers, requiring careful purification to isolate the desired ortho-nitro product. The electron-withdrawing nature of the fluorine atoms deactivates the aromatic ring, making nitration more challenging compared to unsubstituted benzene (B151609). reddit.com
To address these challenges, researchers are exploring various strategies to improve synthetic efficiency. The use of heterogeneous catalysts in the Henry reaction, for instance, can facilitate easier product purification and catalyst recycling. scirp.orgscirp.org Additionally, optimizing reaction conditions, such as temperature, solvent, and the choice of base, is crucial for minimizing side reactions and maximizing the yield of this compound.
| Synthetic Step | Key Challenges | Potential Solutions |
| Nitration of 1,4-difluorobenzene | Isomer control, deactivation by fluorine atoms | Use of regioselective nitrating agents, optimization of reaction conditions |
| Henry reaction | Side reactions (self-condensation, dehydration), stereocontrol | Heterogeneous catalysis, use of mild bases, development of stereoselective catalysts |
| Purification | Separation of isomers and byproducts | Advanced chromatographic techniques |
Exploration of Novel and Unprecedented Reactivity Profiles for this compound
The reactivity of this compound is largely dictated by its two key functional groups: the nitroethyl moiety and the difluorinated aromatic ring. The nitro group is a versatile functional handle that can be transformed into a variety of other groups. For example, reduction of the nitro group can yield the corresponding amine, providing a pathway to β-aminoethylbenzene derivatives. wikipedia.orgyoutube.com This transformation is of significant interest in medicinal chemistry, as the phenethylamine (B48288) scaffold is a common motif in biologically active molecules.
The nitro group also activates the adjacent methylene (B1212753) protons, allowing for further C-C bond formation. um.edu.mtresearchgate.net This reactivity can be exploited to introduce additional substituents and build molecular complexity. Furthermore, the nitroalkane can undergo the Nef reaction, in which treatment with a strong acid converts the nitro group into a carbonyl group, yielding the corresponding aldehyde or ketone. alfa-chemistry.comwikipedia.orgchemistry-reaction.commdma.chorganicreactions.org This provides a route to functionalized phenylacetaldehydes.
The presence of two fluorine atoms on the benzene ring also significantly influences the molecule's reactivity. The strong electron-withdrawing nature of fluorine can impact the acidity of the benzylic protons and the reactivity of the aromatic ring in nucleophilic aromatic substitution reactions. The fluorine atoms can also serve as sites for further functionalization through C-F bond activation, although this typically requires harsh reaction conditions.
| Functional Group | Potential Transformations | Resulting Compound Class |
| Nitroethyl | Reduction | β-(2,5-Difluorophenyl)ethylamine |
| Nef Reaction | (2,5-Difluorophenyl)acetaldehyde | |
| C-C bond formation at α-carbon | Substituted nitroethylbenzenes | |
| Difluorophenyl | Nucleophilic aromatic substitution | Substituted difluorobenzene derivatives |
| C-F bond activation | Further functionalized aromatic compounds |
Development of More Sustainable and Environmentally Benign Synthetic Pathways
In recent years, there has been a significant push towards the development of more sustainable and environmentally friendly synthetic methods in chemistry. This trend is particularly relevant to the synthesis of compounds like this compound, where traditional methods often involve hazardous reagents and generate significant waste.
One area of focus is the development of greener nitration methods. researchgate.netmjcce.org.mkmjcce.org.mkrsc.orgtandfonline.com Traditional nitration relies on the use of strong acids like sulfuric acid and nitric acid, which are corrosive and produce large amounts of acidic waste. Alternative, more sustainable approaches include the use of solid acid catalysts, milder nitrating agents, and solvent-free reaction conditions. Photochemical nitration has also been explored as a potentially greener alternative. researchgate.netmjcce.org.mkmjcce.org.mk
Integration of this compound Synthesis and Derivatization into Flow Chemistry and Automated Platforms
Flow chemistry has emerged as a powerful tool for chemical synthesis, offering numerous advantages over traditional batch processing, including improved safety, better heat and mass transfer, and the potential for automation. seqens.comvapourtec.comnjbio.comewadirect.com The synthesis of this compound and its subsequent derivatization are well-suited for implementation in flow chemistry systems.
Nitration reactions, which are often highly exothermic, can be performed more safely in a flow reactor due to the small reaction volume and efficient heat dissipation. seqens.comvapourtec.comnjbio.comewadirect.com Similarly, the Henry reaction can be carried out in a continuous flow setup, allowing for precise control over reaction parameters and potentially improving yields and selectivity. cardiff.ac.uk The ability to couple multiple reaction steps in a continuous flow system without intermediate purification can significantly streamline the synthesis of derivatives of this compound.
Advancements in Predictive Computational Models for Guiding Experimental Research
Computational chemistry plays an increasingly important role in modern drug discovery and materials science. In the context of this compound, computational models can be used to predict its physicochemical properties, reactivity, and potential biological activity.
For example, density functional theory (DFT) calculations can be used to study the reaction mechanisms of its synthesis and derivatization, providing insights that can help to optimize reaction conditions. researchgate.net Quantitative structure-activity relationship (QSAR) models can be developed to predict the biological activity of its derivatives, guiding the design of new compounds with desired properties. Computational studies can also be used to understand the "fluorine effect," or the influence of the fluorine atoms on the molecule's conformation and electronic properties. rsc.org
Expanding the Versatility of this compound as a Multifunctional Synthetic Hub
This compound can be viewed as a multifunctional synthetic hub, providing access to a wide range of more complex molecules. The strategic manipulation of its functional groups allows for the divergent synthesis of a variety of derivatives.
The reduction of the nitro group to an amine, followed by N-alkylation or N-acylation, can generate a library of substituted phenethylamines. The conversion of the nitro group to a carbonyl via the Nef reaction opens up a vast array of carbonyl chemistry, including the formation of imines, oximes, and hydrazones, as well as further C-C bond formation through aldol (B89426) or Wittig-type reactions.
The aromatic ring itself can be further functionalized through electrophilic or nucleophilic aromatic substitution, although the directing effects of the existing substituents must be considered. The combination of these transformations allows for the systematic exploration of the chemical space around the this compound scaffold, leading to the discovery of new compounds with potentially interesting properties.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1,4-Difluoro-2-(2-nitroethyl)benzene, and how can regioselectivity be controlled?
- Methodological Answer : The synthesis typically involves sequential fluorination and nitration steps. For example, fluorination of a benzene precursor (e.g., 1,4-difluorobenzene derivatives) followed by nitroethylation via Michael addition or alkylation. Reaction conditions such as temperature (e.g., 0–60°C), solvent polarity (e.g., DMF or THF), and catalyst choice (e.g., K₂CO₃ for deprotonation) are critical to minimize by-products like over-nitrated isomers . Regioselectivity can be enhanced using directing groups or steric hindrance strategies, as seen in analogous nitration reactions of difluorobenzene derivatives .
Q. Which spectroscopic techniques are most reliable for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Fluorine substituents split signals into distinct multiplets, while the nitroethyl group’s protons appear as triplets (δ ~4.5 ppm for CH₂) and quartets (δ ~1.5 ppm for CH₃). Aromatic protons show coupling constants (J ~8–12 Hz) indicative of para-substitution .
- HRMS : High-resolution mass spectrometry confirms molecular formula (e.g., C₈H₆F₂NO₂ requires m/z 200.0321). Electrospray ionization (ESI) or chemical ionization (CI) modes are preferred for nitro-containing compounds .
- IR Spectroscopy : Nitro group absorption bands (~1520 cm⁻¹ and ~1350 cm⁻¹) and C-F stretches (~1200 cm⁻¹) validate functional groups .
Q. How does the nitroethyl group influence the compound’s reactivity in nucleophilic aromatic substitution (NAS)?
- Methodological Answer : The electron-withdrawing nitro group activates the aromatic ring toward NAS. However, the fluorine substituents at positions 1 and 4 direct incoming nucleophiles to the less hindered position 5 or 5. Experimental validation via reactions with methoxide (NaOMe) or amines (e.g., NH₃/EtOH) under reflux can map reactivity patterns. Monitor progress using TLC or HPLC to track substitution regiochemistry .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict reaction pathways and stability of this compound?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G**) model transition states and intermediates. Key parameters include:
- Thermodynamic Stability : Compare computed formation enthalpies (ΔfH°) with experimental data for analogous difluorobenzene derivatives (e.g., ΔfH°gas = -290 kJ/mol for 1,2-difluorobenzene ).
- Reactivity : Analyze Fukui indices to identify electrophilic/nucleophilic sites. Validate predictions via kinetic studies (e.g., Arrhenius plots for nitro group reduction) .
Q. What strategies resolve contradictions between experimental spectral data and computational predictions?
- Methodological Answer :
- Triangulation : Cross-validate NMR/IR data with X-ray crystallography (if crystals are obtainable) or gas-phase electron diffraction.
- Solvent Effects : Re-run DFT simulations incorporating solvent models (e.g., PCM for DMSO or chloroform) to align calculated shifts with observed NMR signals .
- Isotopic Labeling : Use ¹⁵N-labeled nitro groups to clarify splitting patterns in NMR and confirm nitroethyl orientation .
Q. How can the compound’s potential bioactivity be systematically evaluated in vitro?
- Methodological Answer :
- Target Selection : Screen against enzymes or receptors with known nitroaromatic interactions (e.g., cytochrome P450 or nitroreductases).
- Assay Design : Use fluorometric assays (e.g., NADPH depletion for reductase activity) or SPR (surface plasmon resonance) for binding affinity studies.
- Control Experiments : Compare with structurally similar compounds (e.g., 1,4-difluoro-2-methyl-3-nitrobenzene ) to isolate the nitroethyl group’s contribution.
Q. What are the thermal stability thresholds of this compound under varying conditions?
- Methodological Answer :
- DSC/TGA Analysis : Differential scanning calorimetry (DSC) identifies decomposition onset temperatures (~150–200°C for nitroaromatics).
- Kinetic Studies : Perform isothermal gravimetric analysis (IGA) at incremental temperatures to model degradation rates.
- Solvent Stability : Test solubility and stability in polar (e.g., MeOH) vs. non-polar (e.g., hexane) solvents via UV-Vis monitoring over 72 hours .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
